molecular formula C6H9NO B12696501 2-Ethyl-5-methyloxazole CAS No. 42463-54-7

2-Ethyl-5-methyloxazole

Cat. No.: B12696501
CAS No.: 42463-54-7
M. Wt: 111.14 g/mol
InChI Key: ADIDFXCLFPHHLE-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by its unique structure, which includes an ethyl group at the 2-position and a methyl group at the 5-position of the oxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methyloxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors. This method allows for the rapid and efficient synthesis of oxazolines and their subsequent oxidation to oxazoles. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been shown to improve the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles attacking the carbon atoms of the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, and oxygen gas.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Ethyl-5-methyloxazole can be compared with other similar compounds, such as:

    2,5-Diphenyloxazole: Known for its use in scintillation counting.

    2-(3’-Pyridyl)-5-phenyloxazole: Studied for its antimycobacterial activity.

    2,5-Dimethyloxazole: Another disubstituted oxazole with different substituents at the 2 and 5 positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

42463-54-7

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-ethyl-5-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3

InChI Key

ADIDFXCLFPHHLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(O1)C

Origin of Product

United States

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